1-(Phenethylsulfonyl)-3-(thiophen-3-yl)pyrrolidine
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Overview
Description
1-(Phenethylsulfonyl)-3-(thiophen-3-yl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a phenethylsulfonyl group and a thiophen-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenethylsulfonyl)-3-(thiophen-3-yl)pyrrolidine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenethylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using phenethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiophen-3-yl Group: This can be done via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophen-3-yl boronic acid derivative and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Phenethylsulfonyl)-3-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Phenethylsulfonyl)-3-(thiophen-3-yl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-(Phenethylsulfonyl)-3-(thiophen-3-yl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and thiophen-3-yl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(Phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine: Similar structure but with the thiophene ring at the 2-position.
1-(Phenethylsulfonyl)-3-(furan-3-yl)pyrrolidine: Contains a furan ring instead of a thiophene ring.
1-(Phenethylsulfonyl)-3-(pyridin-3-yl)pyrrolidine: Features a pyridine ring in place of the thiophene ring.
Uniqueness
1-(Phenethylsulfonyl)-3-(thiophen-3-yl)pyrrolidine is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Properties
IUPAC Name |
1-(2-phenylethylsulfonyl)-3-thiophen-3-ylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-21(19,11-8-14-4-2-1-3-5-14)17-9-6-15(12-17)16-7-10-20-13-16/h1-5,7,10,13,15H,6,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCCCYXPXGWQHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)S(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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